(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core benzimidazole structure, followed by the introduction of the thiazole ring. The final steps involve the addition of the ethoxy, iodo, and methoxy substituents under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and yield. This involves the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated compound.
Scientific Research Applications
2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
- 2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE
Uniqueness
The uniqueness of 2-[(E)-1-(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15IN2O3S |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
(2E)-2-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C19H15IN2O3S/c1-3-25-17-12(20)8-11(9-15(17)24-2)10-16-18(23)22-14-7-5-4-6-13(14)21-19(22)26-16/h4-10H,3H2,1-2H3/b16-10+ |
InChI Key |
UZSDPRXZEHQKDI-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC |
Origin of Product |
United States |
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